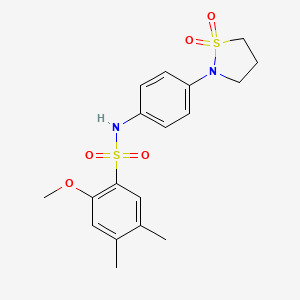

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-13-11-17(25-3)18(12-14(13)2)27(23,24)19-15-5-7-16(8-6-15)20-9-4-10-26(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXFHROKAKNNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to delve into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

- Isothiazolidinone moiety : The 1,1-dioxidoisothiazolidin-2-yl group is known for its role in biological activity.

- Sulfonamide group : This functional group is crucial for the compound's interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification steps like recrystallization or chromatography to achieve high purity.

This compound exhibits biological activity primarily through the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. By competitively inhibiting dihydropteroate synthase, the compound disrupts folic acid production, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit various bacterial strains effectively, making it a candidate for further development as an antibiotic agent.

Antioxidant Properties

In addition to its antimicrobial effects, this compound may exhibit antioxidant activity. Studies on related compounds have demonstrated that methoxy-substituted benzenes can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonamides, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships revealed that modifications to the isothiazolidinone ring could enhance biological activity. Variations in substituents on the aromatic rings were found to influence both antimicrobial and antioxidant properties, providing insights for future drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide with derivatives sharing the 8-azabicyclo[3.2.1]octane core but differing in substituents and applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent-Driven Activity :

- Sulfonyl vs. Sulfanyl Groups : Replacement of the methylsulfanyl group (SCH₃) with a sulfonyl (SO₂Ph) group, as seen in , enhances polarity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., ELOVL6). The trifluoromethylphenyl carboxamide in further increases metabolic stability .

- Amine vs. Carboxamide : The 3-amine derivative lacks the carboxamide moiety, reducing hydrophobicity but enabling protonation at physiological pH, which is advantageous for CNS-targeted activity .

Structural Modifications and Solubility :

- The methylsulfanyl group in the target compound contributes to moderate lipophilicity (logP ~2.5 estimated), whereas sulfonyl-containing analogs exhibit higher solubility in polar solvents like DMSO due to their sulfonyl groups .

Biological Applications: ELOVL6 Inhibition: The phenylsulfonyl-trifluoromethylphenyl derivative shows potent inhibition of fatty acid elongase 6 (IC₅₀ = 0.8 µM), attributed to its bulky substituents stabilizing enzyme interactions .

Stereochemical Considerations :

- The (1R,2S,3S,5S)-configured chlorophenyl-carboxylic acid derivative demonstrates stereospecific binding to opioid receptors, highlighting the role of bicyclic stereochemistry in pharmacological activity .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

- Methodology :

- Step 1 : Prepare the dioxidoisothiazolidine ring via oxidation of isothiazolidine precursors using reagents like ammonium persulfate under controlled pH and temperature (4–6°C) to avoid over-oxidation .

- Step 2 : Couple the sulfonamide moiety by reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with the amine group of the dioxidoisothiazolidine-phenyl intermediate. This requires anhydrous conditions (e.g., DCM as solvent) and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Step 3 : Purify the final product using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry and detect tautomeric forms (e.g., thione-thiol equilibria in sulfonamide derivatives). For example, absence of νS-H (~2500–2600 cm) in IR and specific H shifts (~10–12 ppm for NH groups) validate the dominant tautomer .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 423.12) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. For sulfonamide derivatives, C–S bond lengths (~1.76 Å) and torsion angles help verify the dioxidoisothiazolidine geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-Validation : Compare IR and NMR data to identify tautomeric inconsistencies. For example, if IR shows νC=S (~1247–1255 cm) but NMR lacks NH proton signals, consider alternative tautomers or degradation products .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G*) and match experimental data. This clarifies ambiguous NOE correlations in crowded aromatic regions .

- Crystallographic Refinement : Apply SHELXL to resolve disorder in the dioxidoisothiazolidine ring, which may cause split peaks in X-ray diffraction patterns .

Q. What strategies optimize the synthetic yield and purity of this compound for scale-up?

- Methodology :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%). Response surface modeling identifies optimal conditions (e.g., 60°C in DMF with 1.2 mol% Pd/C) .

- Flow Chemistry : Implement continuous-flow reactors for oxidation steps to enhance reproducibility and reduce byproducts (e.g., 85% yield in <2 hr residence time) .

- In-line Analytics : Integrate UV-vis spectroscopy to monitor reaction progress and trigger automated quenching when byproducts exceed 5% .

Q. How does the compound interact with bacterial dihydropteroate synthase (DHPS), and how can this mechanism be validated experimentally?

- Methodology :

- Enzyme Assays : Measure IC values using a spectrophotometric assay with purified DHPS and dihydropteroate substrate. Competitive inhibition is indicated by a linear Lineweaver-Burk plot intersecting the y-axis .

- Molecular Docking : Use AutoDock Vina to model the sulfonamide moiety binding to the PABA pocket of DHPS (PDB: 1AJ0). Validate key interactions (e.g., hydrogen bonds with Ser222 and Lys221) .

- Resistance Studies : Serial passage of E. coli under sub-MIC compound exposure identifies mutations in DHPS (e.g., Phe98Leu) that confer resistance, confirming target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.